L-グルコース-2-13C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

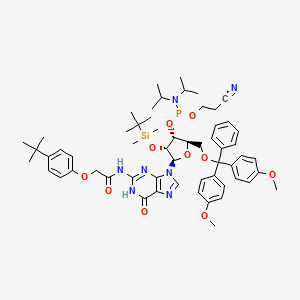

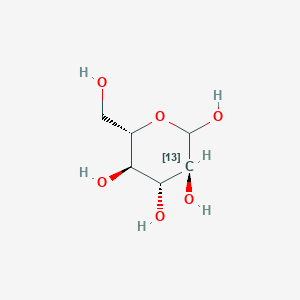

The compound “L-[2-13C]glucose” is a complex organic molecule that belongs to the class of oxanes. These compounds are characterized by their six-membered ring structure containing one oxygen atom. The specific stereochemistry of this compound is indicated by the (3S,4R,5R,6S) configuration, which describes the spatial arrangement of the atoms around the ring.

科学的研究の応用

Chemistry

Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.

Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.

Medicine

Drug Development: Investigated for its potential therapeutic properties.

Diagnostic Agents: Used in the development of diagnostic tools.

Industry

Material Science: Utilized in the synthesis of polymers and other advanced materials.

Agriculture: Employed in the formulation of agrochemicals.

作用機序

Target of Action

L-Glucose-2-13C, also known as L-[2-13C]glucose or (3S,4R,5R,6S)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol, is a synthetic sugar that is an enantiomer of D-glucose . The primary targets of L-Glucose-2-13C are the metabolic pathways in the body, particularly those involving amino acids and short-chain fatty acid metabolism .

Mode of Action

L-Glucose-2-13C interacts with its targets by being incorporated into the metabolic pathways. It is used as a tracer in stable isotope resolved metabolomics (SIRM), allowing for the observation of dynamic enrichment of 13C-metabolites in various metabolic pathways . This enables the study of the interplay between the gut microbiome and host organs .

Biochemical Pathways

L-Glucose-2-13C affects several biochemical pathways. In a study involving mice, it was observed that 13C-labeled metabolites were enriched in the amino acids and short-chain fatty acid metabolism pathways . These metabolites were subsequently profiled in plasma, liver, brain, and skeletal muscle, showing organ-specific and time-dependent 13C metabolite enrichments .

Pharmacokinetics

The pharmacokinetics of L-Glucose-2-13C involve its absorption, distribution, metabolism, and excretion (ADME). Stable isotopes of carbon and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of L-Glucose-2-13C’s action is the dynamic enrichment of 13C-metabolites in various metabolic pathways. This allows for the study of the interplay between the gut microbiome and host organs, providing insights into the metabolic potential of the gut microbiome and its interactions with the host organs .

Action Environment

The action of L-Glucose-2-13C can be influenced by various environmental factors. For instance, the use of stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner . .

生化学分析

Biochemical Properties

L-Glucose-2-13C participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for hexokinase, the enzyme that catalyzes the first step of glycolysis, converting glucose to glucose-6-phosphate . The nature of these interactions is typically enzymatic, where L-Glucose-2-13C serves as a substrate for the enzyme .

Cellular Effects

The presence of L-Glucose-2-13C can influence various types of cells and cellular processes. As a primary energy source, it plays a crucial role in cellular metabolism. Its metabolism impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, the breakdown of L-Glucose-2-13C through glycolysis and the TCA cycle provides ATP, the main energy currency of the cell .

Molecular Mechanism

L-Glucose-2-13C exerts its effects at the molecular level through its metabolism. It is first phosphorylated by hexokinase to form glucose-6-phosphate . This molecule can then enter various metabolic pathways, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The effects of L-Glucose-2-13C can change over time in laboratory settings. For example, its metabolism can lead to the production of various metabolites, which can have long-term effects on cellular function . The specific temporal effects of L-Glucose-2-13C would depend on the specific experimental conditions and the biological system under study.

Metabolic Pathways

L-Glucose-2-13C is involved in several metabolic pathways. It is primarily metabolized through glycolysis and the TCA cycle . It can also enter the pentose phosphate pathway, which generates NADPH and ribose 5-phosphate .

Transport and Distribution

L-Glucose-2-13C is transported into cells via glucose transporters. Once inside the cell, it can be distributed to various cellular compartments depending on the cell’s metabolic needs .

Subcellular Localization

The subcellular localization of L-Glucose-2-13C depends on its metabolic state. In its initial form, it is present in the cytosol. Once it is metabolized, its carbon atoms can be found in various metabolites in different cellular compartments, such as the mitochondria for the TCA cycle .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “L-[2-13C]glucose” typically involves the use of chiral starting materials to ensure the correct stereochemistry. Common synthetic routes may include:

Aldol Condensation: This reaction can be used to form the oxane ring by condensing aldehydes or ketones with suitable nucleophiles.

Cyclization Reactions: Intramolecular cyclization of linear precursors can form the oxane ring.

Hydroxymethylation: Introduction of the hydroxymethyl group at the 6-position can be achieved through selective functionalization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening of catalysts can be employed to enhance efficiency.

化学反応の分析

Types of Reactions

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: Reduction of the oxane ring can lead to the formation of various alcohols.

Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkoxides, halides.

Major Products

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Ethers, esters.

類似化合物との比較

Similar Compounds

(3S,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol: A closely related compound with similar stereochemistry but without the (313C) isotope labeling.

(3S,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol: Another similar compound with slight variations in the functional groups.

Uniqueness

The unique aspect of “L-[2-13C]glucose” lies in its specific stereochemistry and the presence of the (313C) isotope, which can be used for tracing and studying metabolic pathways.

特性

IUPAC Name |

(3S,4R,5R,6S)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m0/s1/i5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-UOWJPWBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([13C@@H](C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate](/img/structure/B583665.png)

![N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate](/img/structure/B583668.png)

![4,6-dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B583679.png)